molecular formula C22H25N3O2S B15166186 Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-

Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-

Cat. No.: B15166186
M. Wt: 395.5 g/mol
InChI Key: WYAYVUNMFBDYCY-UHFFFAOYSA-N
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Description

Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)- is a structurally complex compound featuring a quinazoline core substituted with a 2-cyclopentylethyl group at position 2 and a thioether-linked acetamide moiety. The acetamide nitrogen is further functionalized with a furan-2-ylmethyl group. This compound belongs to a class of heterocyclic acetamides known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-modulating properties.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[2-(2-cyclopentylethyl)quinazolin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H25N3O2S/c26-21(23-14-17-8-5-13-27-17)15-28-22-18-9-3-4-10-19(18)24-20(25-22)12-11-16-6-1-2-7-16/h3-5,8-10,13,16H,1-2,6-7,11-12,14-15H2,(H,23,26)

InChI Key

WYAYVUNMFBDYCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NC3=CC=CC=C3C(=N2)SCC(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinazoline derivatives, while reduction reactions may yield cyclopentylethyl-substituted compounds .

Scientific Research Applications

Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammation .

Comparison with Similar Compounds

Quinazoline vs. Isoxazole Derivatives

2-[[2-(2-Cyclopentylethyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-acetamide () shares the quinazoline-thioacetamide backbone but substitutes the furan-2-ylmethyl group with a 5-methylisoxazole moiety. For instance, isoxazole derivatives are often associated with enhanced metabolic stability compared to furan-containing analogs, which may undergo oxidative degradation .

Quinazoline vs. Thiadiazole Derivatives

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide () replaces the quinazoline core with a 1,2,4-thiadiazole ring. Thiadiazole derivatives are known for strong electron-withdrawing effects, which may enhance reactivity at the thioether linkage.

Substituent Variations on the Acetamide Nitrogen

Furan-2-ylmethyl vs. Aryl Groups

Compounds such as 2-((4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide () retain the furan moiety but attach it to a triazole ring instead of the acetamide nitrogen. The N-(3-methylphenyl) group introduces aromatic π-π stacking interactions, which may enhance binding to hydrophobic enzyme pockets. In contrast, the furan-2-ylmethyl group in the target compound provides a balance of polarity and conformational flexibility .

Heterocyclic vs. Alkoxybenzothiazole Derivatives

N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide () demonstrates that replacing the quinazoline core with a methylenedioxybenzothiazole system significantly alters biological activity.

Anti-Inflammatory and Analgesic Activity

The target compound’s structural analogs exhibit notable anti-inflammatory effects. For example, 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide () showed 1.28-fold higher anti-inflammatory activity than diclofenac in formalin-induced edema models. This suggests that triazole-thioacetamides with aromatic substituents may outperform quinazoline-based analogs in specific inflammatory pathways .

Antimicrobial and Enzyme Modulation

Benzofuran-oxadiazole-thioacetamides, such as 2-((5-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (), demonstrated potent antimicrobial activity, highlighting the role of fused heterocycles in disrupting microbial enzymes. The target compound’s quinazoline core, however, may target eukaryotic kinases or proteases more selectively .

Solubility and Stability

The furan-2-ylmethyl group in the target compound enhances water solubility compared to purely aromatic substituents (e.g., 3-methylphenyl in ). However, the cyclopentylethyl chain on the quinazoline may reduce solubility, necessitating formulation adjustments for in vivo applications .

Tabulated Comparison of Key Compounds

Compound Name Core Structure N-Substituent Key Activity Reference ID
Target Compound Quinazoline Furan-2-ylmethyl Under investigation
2-[[2-(2-Cyclopentylethyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-acetamide Quinazoline 5-Methylisoxazole Enzyme modulation
2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide Thiadiazole Furan-2-ylmethyl Antimicrobial
2-((4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide Triazole 3-Methylphenyl Anti-inflammatory
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide Benzothiazole 1-Methyltetrazole Antioxidant

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting with functionalized quinazoline and furan precursors. Key steps include:

  • Thioether formation : Coupling a quinazoline-thiol intermediate with a chloroacetamide derivative under basic conditions (e.g., triethylamine in DMF) .
  • Cyclopentylethyl substitution : Alkylation of the quinazoline core using 2-cyclopentylethyl bromide, requiring anhydrous conditions and a catalyst like potassium carbonate .
  • Final acetylation : Reaction with furan-2-ylmethylamine to form the acetamide group .

Optimization parameters :

ParameterOptimal RangeMonitoring Technique
Temperature60–80°C (thioether step)TLC
SolventDMF or DCM (polar aprotic)HPLC
Reaction Time6–12 hours (alkylation step)NMR

Yield improvements (>70%) are achievable via stepwise purification (column chromatography) and inert atmosphere use .

Q. What spectroscopic techniques are recommended for structural characterization?

A combination of 1H/13C NMR , IR , and mass spectrometry is essential:

  • NMR : Identifies proton environments (e.g., furan methylene at δ 4.3–4.5 ppm, thioacetamide S-CH2 at δ 3.8–4.0 ppm) and confirms quinazoline aromaticity .
  • IR : Detects key functional groups (C=O stretch at ~1680 cm⁻¹, S-C=N at ~1250 cm⁻¹) .
  • High-resolution MS : Validates molecular weight (e.g., [M+H]+ at m/z ~495.2) . X-ray crystallography is recommended for resolving ambiguities in stereochemistry .

Q. What are the key functional groups and their reactivity?

Critical groups include:

  • Thioacetamide (S-CH2-C=O) : Prone to oxidation (e.g., forming sulfoxides) and nucleophilic substitution .
  • Furan-2-ylmethyl : Participates in π-π stacking interactions and may undergo electrophilic substitution .
  • Quinazoline core : Acts as a hydrogen-bond acceptor; susceptible to reduction at the N-heterocycle .

Reactivity table :

Functional GroupReaction TypeConditions
Thioether (C-S-C)Oxidation to sulfoneH2O2, acetic acid
Acetamide (N-C=O)Hydrolysis to carboxylic acidStrong acid/base

Advanced Research Questions

Q. How can contradictions in spectroscopic data or bioactivity results be resolved?

Conflicting data may arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .
  • Stereochemical ambiguity : Perform 2D NMR (e.g., NOESY) or X-ray crystallography .
  • Bioactivity variability : Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .

Case study : Discrepancies in enzyme inhibition data were resolved by confirming compound stability in assay buffers via LC-MS .

Q. What strategies optimize reaction yield and purity during synthesis?

Advanced approaches include:

  • Design of Experiments (DoE) : Screen solvent/base combinations (e.g., DMF/Et3N vs. THF/DBU) to maximize thioether coupling efficiency .
  • Flow chemistry : Enhances reproducibility in temperature-sensitive steps (e.g., cyclopentylethyl alkylation) .
  • Catalyst screening : Test palladium or copper catalysts for challenging C-S bond formations .

Example optimization : Replacing toluene with DMF increased yield from 45% to 68% in the final acetylation step .

Q. How to design experiments to elucidate the compound’s mechanism of action?

  • In vitro assays : Measure inhibition of quinazoline-binding kinases (e.g., EGFR) using fluorescence polarization .
  • Molecular docking : Model interactions with the ATP-binding pocket of target proteins (software: AutoDock Vina) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing furan with thiophene) to assess pharmacophore requirements .

Key finding : The thioether linkage was critical for maintaining nanomolar IC50 values in kinase inhibition studies .

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